molecular formula C11H11F3O2 B6330845 Ethyl 2-methyl-5-(trifluoromethyl)benzoate CAS No. 56427-57-7

Ethyl 2-methyl-5-(trifluoromethyl)benzoate

Cat. No.: B6330845
CAS No.: 56427-57-7
M. Wt: 232.20 g/mol
InChI Key: ZFIZHALRSIGRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-5-(trifluoromethyl)benzoate is an organic compound characterized by the presence of an ethyl ester group, a methyl group, and a trifluoromethyl group attached to a benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-5-(trifluoromethyl)benzoate typically involves the esterification of 2-methyl-5-(trifluoromethyl)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a strong base.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: 2-methyl-5-(trifluoromethyl)benzoic acid.

    Reduction: Ethyl 2-methyl-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Studied for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-(trifluoromethyl)benzoate is largely dependent on its chemical structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and efficacy. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may interact with specific molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Ethyl 2-methyl-5-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-methyl-4-(trifluoromethyl)benzoate: Differing only in the position of the trifluoromethyl group, this compound may exhibit different reactivity and biological activity.

    Mthis compound: The presence of a methyl ester instead of an ethyl ester can influence the compound’s physical properties and reactivity.

    Ethyl 2-methyl-5-(trifluoromethyl)benzyl alcohol: The reduction product of the ester, which may have different applications and biological activities.

These comparisons highlight the unique aspects of this compound, particularly its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-methyl-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-3-16-10(15)9-6-8(11(12,13)14)5-4-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIZHALRSIGRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.